
4-(4-Amino-2-chlorophenyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-Amino-2-chlorophenyl)piperazin-2-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the presence of a secondary amine that can participate in various chemical reactions. Piperazine derivatives are often explored for their potential biological activities and can be synthesized through various methods, including reductive amination and reactions with chloroaniline derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and varying yields. For instance, a related piperazine dione was synthesized over six steps with a 23% yield from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Another derivative, 1-(3-chlorophenyl)piperazine, was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, with an overall yield of 45.7% . These methods demonstrate the synthetic routes that could potentially be adapted for the synthesis of "4-(4-Amino-2-chlorophenyl)piperazin-2-one".
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using spectral data analysis and X-ray crystallography. For example, a structurally similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, crystallizes in the monoclinic crystal system and has been analyzed using single-crystal X-ray analysis . Such detailed structural analysis is crucial for understanding the molecular geometry and potential interaction sites for biological activity.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The title compound, with an amino group and a chlorophenyl group, could potentially undergo reactions such as nucleophilic substitution or be involved in the formation of hydrogen bonds, as seen in other piperazine derivatives . These reactions are important for further chemical modifications and the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as Density Functional Theory (DFT), can predict these properties and have been used to study similar compounds . Additionally, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the compound. The biological activity can also be predicted using computational methods like molecular docking, which has been performed for related compounds to assess their potential as drug candidates .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Some derivatives of "4-(4-Amino-2-chlorophenyl)piperazin-2-one" have been synthesized and tested for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives incorporating this structure have been created and found to possess good to moderate activities against various microorganisms. This research demonstrates the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).
Allosteric Enhancers of the A1 Adenosine Receptor
Another study explored the synthesis and evaluation of thiophene derivatives as potent allosteric enhancers of the A1 adenosine receptor. The variations on the phenyl ring tethered to the piperazine in these compounds influenced their activity, highlighting the chemical versatility and therapeutic potential of the core structure in receptor modulation (Romagnoli et al., 2008).
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety, related to "4-(4-Amino-2-chlorophenyl)piperazin-2-one," have been synthesized and investigated for their antitumor activities, particularly against breast cancer cells. Compounds with specific chlorophenyl substitutions showed promising antiproliferative properties, comparing favorably with known anticancer drugs like cisplatin (Yurttaş et al., 2014).
Anticancer and Antituberculosis Studies
Research involving the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives showed significant anticancer and antituberculosis activities. These studies underline the compound's potential as a versatile scaffold for developing new therapeutic agents targeting diverse diseases (Mallikarjuna et al., 2014).
Kinetics and Mechanisms of Reactions
Investigations into the kinetics and mechanisms of reactions involving similar phenyl piperazine derivatives have provided insights into their chemical behaviors. Such studies are crucial for understanding the compound's reactivity and potential modifications for targeted biological activities (Castro et al., 2001).
Eigenschaften
IUPAC Name |
4-(4-amino-2-chlorophenyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-8-5-7(12)1-2-9(8)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKPSWYANLFXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588193 |
Source


|
| Record name | 4-(4-Amino-2-chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-2-chlorophenyl)piperazin-2-one | |
CAS RN |
926250-84-2 |
Source


|
| Record name | 4-(4-Amino-2-chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)
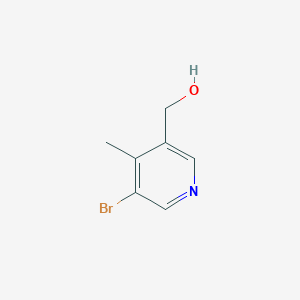
![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)
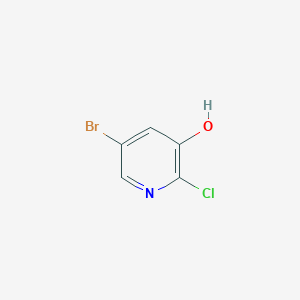

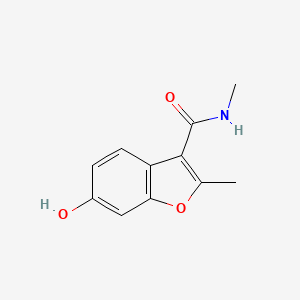
![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)
![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)
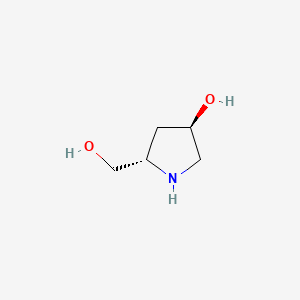
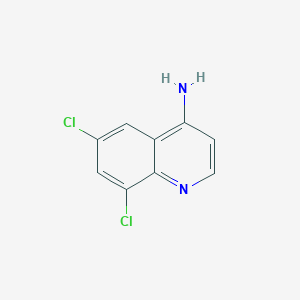
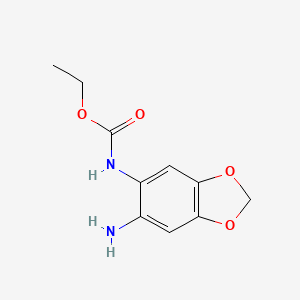
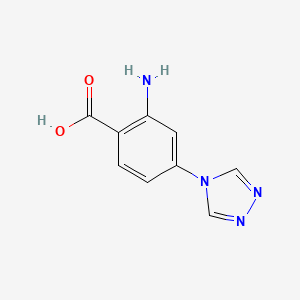
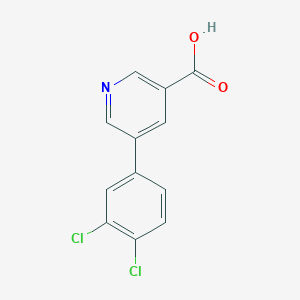
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)